molecular formula C8H12N2O5S2 B14815974 N,N'-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide

N,N'-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide

Cat. No.: B14815974
M. Wt: 280.3 g/mol
InChI Key: AFEWRYFUPNCPPV-UHFFFAOYSA-N
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Description

N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is a derivative of phenylene with two methanesulfonamide groups attached to the 1,2-positions and a hydroxyl group at the 4-position

Properties

Molecular Formula

C8H12N2O5S2

Molecular Weight

280.3 g/mol

IUPAC Name

N-[4-hydroxy-2-(methanesulfonamido)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O5S2/c1-16(12,13)9-7-4-3-6(11)5-8(7)10-17(2,14)15/h3-5,9-11H,1-2H3

InChI Key

AFEWRYFUPNCPPV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide typically involves the reaction of 4-hydroxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets. The hydroxyl group and methanesulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-(1,2-Phenylene)dimethanesulfonamide
  • N,N’-(1,3-Phenylene)diformamide
  • 5-Methyl-2-(6’-methyl-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthene]-4a’-yl)phenol

Comparison: N,N’-(4-Hydroxy-1,2-phenylene)dimethanesulfonamide is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group or have different substitution patterns.

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